3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride
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Overview
Description
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is a basic building block for making protein degrader libraries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction.
Formation of the Piperidine-2,6-dione: The piperidine-2,6-dione structure is formed through a series of oxidation and reduction reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the cyclization, substitution, and oxidation-reduction reactions.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the phenyl group.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the piperidine or phenyl rings .
Scientific Research Applications
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of PROTACs for targeted protein degradation.
Medicine: It is involved in drug discovery and development, particularly for diseases where protein degradation is a therapeutic strategy.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. It binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process is the basis for the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects.
Pomalidomide: Another derivative of thalidomide with potent anti-cancer properties.
Uniqueness
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its role as a building block for protein degrader libraries. This makes it a valuable tool in the development of targeted protein degradation therapies .
Properties
Molecular Formula |
C16H21ClN2O2 |
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Molecular Weight |
308.80 g/mol |
IUPAC Name |
3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17H,5-10H2,(H,18,19,20);1H |
InChI Key |
SQUVTRFFTMQQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)C3CCNCC3.Cl |
Origin of Product |
United States |
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